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molecular formula C10H9N B3189003 2,3-dihydro-1H-indene-2-carbonitrile CAS No. 26453-01-0

2,3-dihydro-1H-indene-2-carbonitrile

Cat. No. B3189003
M. Wt: 143.18 g/mol
InChI Key: DNZFSDYPKGZHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486984B2

Procedure details

A mixture of methanesulfonic acid indan-2-yl ester (18.65 g, 87.9 mmol) and tetraethylammonium cyanide (15.10 g) in acetonitrile (180 mL) was heated to 55° C. for 5 hours, cooled and concentrated. The residue was partitioned between ethyl acetate and water, and the organic phase separated. This was dried over MgSO4 and the filtered solution was concentrated and then separated by column chromatography (dichloromethane:ethyl acetate, 6:1-1:1) to give the product as a red solid (6.51 g, 52%).
Quantity
18.65 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1OS(C)(=O)=O.[C:15](#[N:17])C>[C-]#N.C([N+](CC)(CC)CC)C>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:15]#[N:17] |f:2.3|

Inputs

Step One
Name
Quantity
18.65 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)OS(=O)(=O)C
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
15.1 g
Type
catalyst
Smiles
[C-]#N.C(C)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtered solution was concentrated
CUSTOM
Type
CUSTOM
Details
separated by column chromatography (dichloromethane:ethyl acetate, 6:1-1:1)

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.51 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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